2-(3-Bromobenzoyl)-6-methylpyridine
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as any notable reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions that the compound can undergo, including any catalysts or conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Crystal Structure and Molecular Interactions
The study of molecular and crystal structures of organic acid–base salts derived from 2-amino-6-methylpyridine and various methylbenzoic acids provides insights into the formation of supramolecular architectures involving 2-amino-6-methylpyridinium moieties. These structures showcase the role of noncovalent interactions, such as hydrogen bonding, in stabilizing complex molecular frameworks, which could be relevant for understanding and designing materials with specific properties (Thanigaimani et al., 2015).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid medium demonstrates an innovative approach to synthesizing 6-aminonicotinic acid. This process highlights the potential of using 2-(3-Bromobenzoyl)-6-methylpyridine derivatives in carbon dioxide fixation and the synthesis of valuable organic compounds (Feng et al., 2010).
Spin-Crossover Iron(II) Complexes
The synthesis of spin-crossover Iron(II) complexes using ligands derived from 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine, which could be structurally related to 2-(3-Bromobenzoyl)-6-methylpyridine, showcases the potential of such compounds in creating materials with switchable magnetic properties. These findings could have implications for the development of molecular electronics and sensors (Nishi et al., 2010).
Synthesis of Imidazo[1,2-a]pyridines
The synthesis of imidazopyridines, which can be derived from pyridine-based compounds like 2-(3-Bromobenzoyl)-6-methylpyridine, is critical in medicinal chemistry due to their broad range of applications. This synthesis, employing various strategies such as condensation and multicomponent reactions, underscores the versatility of pyridine derivatives in the creation of pharmacologically active compounds (Bagdi et al., 2015).
Safety And Hazards
This involves identifying any potential hazards associated with the compound, such as toxicity or flammability, as well as appropriate safety precautions.
Future Directions
This involves speculating on potential future research directions, such as new synthetic methods or applications for the compound.
Please consult with a qualified professional or refer to a trusted source for specific information on “2-(3-Bromobenzoyl)-6-methylpyridine”.
properties
IUPAC Name |
(3-bromophenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYOTHTVVDAHIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248814 | |
Record name | (3-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzoyl)-6-methylpyridine | |
CAS RN |
1187170-38-2 | |
Record name | (3-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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